molecular formula C16H13BrN4O3 B2423694 N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide CAS No. 957502-85-1

N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide

Cat. No. B2423694
CAS RN: 957502-85-1
M. Wt: 389.209
InChI Key: VQALDGHPNMEVPF-UHFFFAOYSA-N
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Description

N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridinecarbohydrazide derivative that possesses unique properties that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized derivatives of N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide and characterized them through spectral analyses (infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy). These compounds have been evaluated for their antimicrobial, antifungal, and antituberculosis activities, showing significant potential in these areas (Soni & Patel, 2017).

Biological Activities

  • The synthesized compounds demonstrated promising antimicrobial activity against various bacterial and fungal species, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. Their antituberculosis activity against Mycobacterium tuberculosis H37RV was also noteworthy, suggesting their potential use in developing new antimicrobial and antituberculosis agents (Soni & Patel, 2017).

Antidepressant and Nootropic Agents

  • Further research on this compound derivatives explored their potential as antidepressant and nootropic agents. Compounds synthesized from these derivatives showed high activity in elevated plus maze tests and passive avoidance tests in mice, indicating their potential as central nervous system (CNS) active agents (Thomas et al., 2016).

Molecular Docking and Screening

  • A series of novel pyridine and fused pyridine derivatives prepared from this compound derivatives were subjected to in silico molecular docking screenings towards GlcN-6-P synthase. These compounds exhibited moderate to good binding energies, highlighting their potential for further investigation as antimicrobial and antioxidant agents (Flefel et al., 2018).

Safety and Antioxidant Activity

  • In vitro safety screening for cytotoxicity and hemocompatibility indicated good safety profiles for some compounds, with specific derivatives showing significant antioxidant activity. This suggests their potential application in developing safe and effective antioxidant agents (Tzankova et al., 2020).

properties

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c17-10-4-6-11(7-5-10)21-14(22)9-13(16(21)24)19-20-15(23)12-3-1-2-8-18-12/h1-8,13,19H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQALDGHPNMEVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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